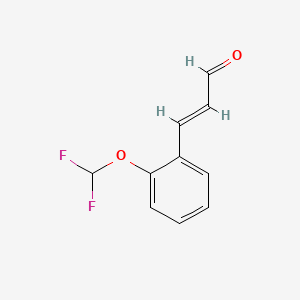
5-(3-Bromo-5-fluorophenyl)isoxazole-3-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Bromo-5-fluorophenyl)isoxazole-3-carboxylic acid is a chemical compound characterized by its bromine and fluorine atoms on the phenyl ring and an isoxazole ring with a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Suzuki-Miyaura Cross-Coupling Reaction: This involves the coupling of 3-bromo-5-fluorophenylboronic acid with an isoxazole derivative under palladium-catalyzed conditions.
Nucleophilic Substitution: The isoxazole ring can be functionalized with a carboxylic acid group through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring cost-effectiveness and high yield. The use of continuous flow reactors and automated synthesis platforms can enhance production efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine or fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as amines or alcohols, under basic or acidic conditions.
Major Products Formed:
Oxidation typically yields carboxylic acids or ketones.
Reduction can produce alcohols or amines.
Substitution reactions can result in a variety of substituted isoxazoles.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and receptor binding. Medicine: Industry: The compound is used in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism by which 5-(3-Bromo-5-fluorophenyl)isoxazole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its binding affinity to certain enzymes and receptors, leading to biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
5-(3-Chloro-5-fluorophenyl)isoxazole-3-carboxylic acid
5-(3-Bromo-4-fluorophenyl)isoxazole-3-carboxylic acid
5-(3-Bromo-5-methylphenyl)isoxazole-3-carboxylic acid
Uniqueness: 5-(3-Bromo-5-fluorophenyl)isoxazole-3-carboxylic acid stands out due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
This comprehensive overview highlights the importance and versatility of this compound in scientific research and industry. Its unique structure and reactivity make it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H5BrFNO3 |
|---|---|
Poids moléculaire |
286.05 g/mol |
Nom IUPAC |
5-(3-bromo-5-fluorophenyl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C10H5BrFNO3/c11-6-1-5(2-7(12)3-6)9-4-8(10(14)15)13-16-9/h1-4H,(H,14,15) |
Clé InChI |
ZWZTWGHOUBFIOI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1F)Br)C2=CC(=NO2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


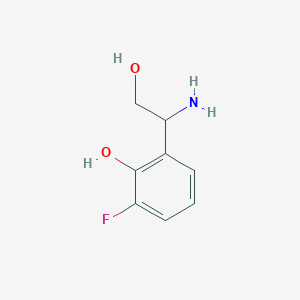
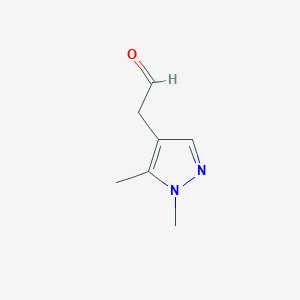
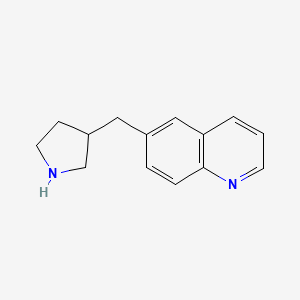

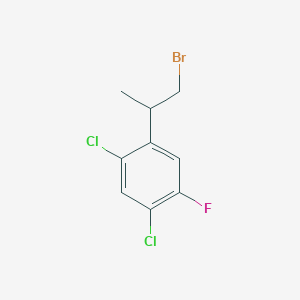
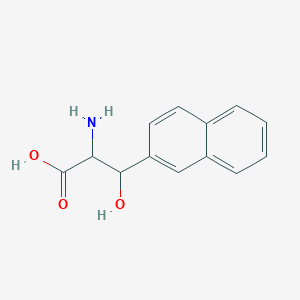
![[1-(4-Ethoxyphenyl)cyclopropyl]methanol](/img/structure/B15320290.png)
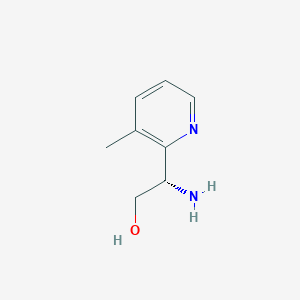
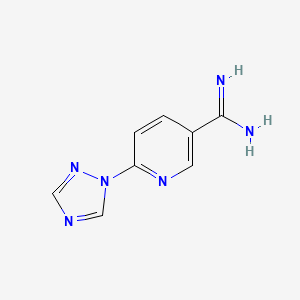

![2-[4-Methyl-5-oxo-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-yl]aceticacid](/img/structure/B15320310.png)

![2-[2-(Tert-butoxy)-4-{[(tert-butoxy)carbonyl]amino}cyclobutyl]aceticacid](/img/structure/B15320325.png)
